molecular formula C18H19N3O B7470599 N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Katalognummer B7470599
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: OPKIACJNISSDRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of indolecarboxamides and has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide leads to the suppression of B-cell receptor signaling, which results in the inhibition of proliferation and induction of apoptosis in B-cells. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to inhibit the activation of other downstream signaling pathways such as NF-κB and AKT.
Biochemical and Physiological Effects:
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to reduce inflammation in models of inflammatory bowel disease and asthma. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It has a high purity, which allows for accurate dosing and reproducibility of results. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide also has a favorable safety profile, which allows for the use of higher doses in animal studies. However, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has not been extensively studied in human clinical trials, which may limit its translation to the clinic.

Zukünftige Richtungen

There are several future directions for the study of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One potential direction is the evaluation of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in combination with other therapies for the treatment of cancer and autoimmune diseases. Another potential direction is the evaluation of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in human clinical trials for the treatment of cancer and autoimmune diseases. In addition, the development of more potent and selective inhibitors of BTK may lead to the discovery of new therapeutic targets for the treatment of these diseases.

Synthesemethoden

The synthesis of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves a multi-step process that includes the reaction of pyridine-3-carboxaldehyde with N,4,6-trimethyl-1H-indole-2-carboxylic acid followed by the reaction with N-methylmorpholine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The final product is obtained by purification through column chromatography. The purity of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to reduce inflammation in models of inflammatory bowel disease and asthma.

Eigenschaften

IUPAC Name

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-7-13(2)15-9-17(20-16(15)8-12)18(22)21(3)11-14-5-4-6-19-10-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKIACJNISSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)N(C)CC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.